molecular formula C53H82O25 B6595018 Achyranthoside D CAS No. 168009-91-4

Achyranthoside D

Cat. No.: B6595018
CAS No.: 168009-91-4
M. Wt: 1119.2 g/mol
InChI Key: VYVPIFXAYNIMKK-UHFFFAOYSA-N
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Description

Achyranthoside D is a glucuronide saponin isolated from the roots of Achyranthes bidentata, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-osteoporotic, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Achyranthoside D can be extracted from the roots of Achyranthes bidentata using various chromatographic techniques. The extraction process typically involves the use of methanol or water as solvents, followed by fractionation using high porosity polymer and silica gel column chromatographies .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant roots, followed by purification using high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Achyranthoside D undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Achyranthoside D has a wide range of scientific research applications:

Comparison with Similar Compounds

Achyranthoside D is unique among saponins due to its specific glucuronide structure and pharmacological profile. Similar compounds include:

This compound stands out due to its higher efficacy and broader range of biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H82O25/c1-48(2)14-16-53(47(70)78-45-35(63)33(61)31(59)25(20-55)73-45)17-15-51(6)22(23(53)18-48)8-9-27-50(5)12-11-28(49(3,4)26(50)10-13-52(27,51)7)74-46-40(77-44-34(62)32(60)30(58)24(19-54)72-44)38(36(64)39(76-46)42(68)69)75-43(37(65)41(66)67)71-21-29(56)57/h8,23-28,30-40,43-46,54-55,58-65H,9-21H2,1-7H3,(H,56,57)(H,66,67)(H,68,69)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVPIFXAYNIMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H82O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316766
Record name Achyranthoside D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1119.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Achyranthoside D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

168009-91-4
Record name Achyranthoside D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168009-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Achyranthoside D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Achyranthoside D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 - 206 °C
Record name Achyranthoside D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What are the known mechanisms of action of Achyranthoside D in treating osteoarthritis?

A1: this compound has been shown to attenuate chondrocyte loss and inflammation in osteoarthritis by targeting the Wnt3a signaling pathway []. Further research is needed to fully elucidate the precise molecular interactions involved.

Q2: How does this compound impact intervertebral disc degeneration, and what signaling pathways are involved?

A2: Research indicates that this compound can improve intervertebral disc degeneration by influencing autophagy and modulating the PI3K/Akt/mTOR signaling pathway []. This modulation appears to protect nucleus pulposus cells and alleviate degenerative changes in the intervertebral disc.

Q3: Can you elaborate on the role of this compound in affecting autophagy in the context of intervertebral disc degeneration?

A3: In a study using an intervertebral disc degeneration model, this compound was found to promote the expression of LC-3 II/I and Beclin1, while inhibiting P62 expression []. These findings suggest that this compound may enhance autophagosome formation and autophagic flux, potentially contributing to its protective effects against intervertebral disc degeneration.

Q4: Which other bioactive compounds are found alongside this compound in Achyranthes bidentata, and have any synergistic effects been observed?

A4: Achyranthes bidentata contains various triterpenoid saponins, including achyranthoside C, chikusetsusaponin IV, ginsenoside Ro, and zingibroside R1 []. While the synergistic effects of these compounds with this compound haven't been fully elucidated, a study analyzing paired decoctions of Achyranthes bidentata and Eucommia ulmoides observed altered pharmacokinetic profiles of several compounds, including increased levels of achyranthoside C and chikusetsusaponin IVa in vivo []. This suggests potential interactions and warrants further investigation into possible synergistic effects.

Q5: What analytical techniques are commonly employed for the detection and quantification of this compound in biological samples?

A5: Ultra-high-performance liquid chromatography coupled with triple-quadrupole mass spectrometry (UHPLC-MS/MS) is a powerful technique used for the simultaneous identification and quantification of this compound and other related compounds in complex biological matrices []. This method offers high sensitivity and selectivity, enabling accurate analysis of this compound levels in various biological samples.

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